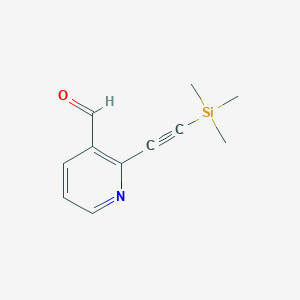

2-((Trimethylsilyl)ethynyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11-10(9-13)5-4-7-12-11/h4-5,7,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCUAAAXCIQXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(C=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572816 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222167-42-2 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-((trimethylsilyl)ethynyl)nicotinaldehyde, a compound of interest in medicinal chemistry and materials science. While specific biological activity and signaling pathway data for this particular molecule are not extensively documented in publicly available literature, this guide outlines a probable synthetic route based on established chemical reactions and discusses the potential applications of ethynylpyridine scaffolds in drug discovery.

Molecular Structure and Properties

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with an aldehyde group at the 3-position and a trimethylsilylethynyl group at the 2-position.

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NOSi |

| Molecular Weight | 203.31 g/mol |

| SMILES | O=CC1=C(C#C--INVALID-LINK--(C)C)N=CC=C1 |

| CAS Number | 222167-42-2 |

Synthesis Methodology: The Sonogashira Coupling

The primary synthetic route for preparing this compound is the Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the reaction would involve the coupling of a 2-halonicotinaldehyde (such as 2-chloronicotinaldehyde or 2-bromonicotinaldehyde) with trimethylsilylacetylene.

General Experimental Protocol for Sonogashira Coupling

The following is a generalized experimental protocol for the Sonogashira coupling, which can be adapted for the synthesis of this compound.[1]

Materials:

-

2-Halonicotinaldehyde (e.g., 2-chloronicotinaldehyde)

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (NEt₃), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), toluene)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-halonicotinaldehyde, palladium catalyst, and copper(I) iodide.

-

Dissolve the solids in the anhydrous solvent.

-

Add the base and trimethylsilylacetylene to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield the desired this compound.

Potential Applications in Drug Development

While specific biological data for this compound is limited, the structural motifs present in the molecule, namely the ethynyl group and the pyridine ring, are of significant interest in medicinal chemistry.

-

Ethynyl Group: The acetylene (ethynyl) group is a privileged structure in drug discovery.[2] It is present in a number of approved drugs and is known to interact with a wide range of biological targets. The linear geometry of the ethynyl group can act as a rigid linker or introduce specific interactions with protein active sites. Furthermore, terminal alkynes are valuable handles for "click chemistry," a powerful tool for drug discovery and chemical biology.[2]

-

Pyridine Ring: The pyridine scaffold is a common feature in many pharmaceuticals.[3][4][5][6] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor binding.

The combination of these two features in this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the construction of libraries of related compounds for biological screening. The trimethylsilyl group can be readily removed to provide the terminal alkyne, which can then be used in subsequent coupling reactions or as a pharmacophore itself.

Logical Relationship Diagram for Potential Derivatization

The aldehyde and the protected alkyne functionalities on the this compound scaffold offer multiple avenues for chemical diversification to create a library of compounds for drug discovery screening.

Conclusion

This compound is a readily accessible synthetic building block with significant potential for applications in drug discovery and materials science. While direct biological data is scarce, its constituent functional groups are well-established pharmacophores. The synthetic accessibility via the Sonogashira coupling and the potential for diverse chemical modifications make this compound an attractive starting point for the development of novel therapeutic agents. Further research is warranted to explore the biological activities of derivatives of this versatile scaffold.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 5. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic and Synthetic Profile of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-((trimethylsilyl)ethynyl)nicotinaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on analogous compounds and established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The provided synthetic protocol is based on the widely utilized Sonogashira coupling reaction, a standard method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar molecules and known chemical shift and vibrational frequency ranges for the functional groups present.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.7 | Doublet of doublets | 1H | Pyridine H6 |

| ~8.0 | Doublet of doublets | 1H | Pyridine H4 |

| ~7.5 | Doublet of doublets | 1H | Pyridine H5 |

| ~0.3 | Singlet | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (-CHO) |

| ~153 | Pyridine C2 |

| ~152 | Pyridine C6 |

| ~138 | Pyridine C4 |

| ~128 | Pyridine C3 |

| ~121 | Pyridine C5 |

| ~103 | Alkyne C≡C-Si |

| ~99 | Alkyne C≡C-Py |

| ~ -1 | Trimethylsilyl carbons (-Si(CH₃)₃) |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 | C-H stretch (sp³, TMS) |

| ~2860 | C-H stretch (aldehyde) |

| ~2160 | C≡C stretch (alkyne) |

| ~1700 | C=O stretch (aldehyde) |

| ~1580, 1470 | C=C and C=N stretch (pyridine ring) |

| ~1250 | Si-C stretch (TMS) |

| ~840 | Si-C stretch (TMS) |

Synthetic Protocol: Sonogashira Coupling

The synthesis of this compound is most effectively achieved via a Sonogashira coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne. In this case, 2-chloronicotinaldehyde or 2-bromonicotinaldehyde is coupled with trimethylsilylacetylene.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Methodology

-

Reaction Setup: To a dried Schlenk flask are added 2-chloronicotinaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq). The flask is evacuated and backfilled with argon three times.

-

Addition of Reagents: Anhydrous and degassed solvent (such as tetrahydrofuran or dimethylformamide) is added, followed by triethylamine (2.0 eq) and trimethylsilylacetylene (1.2 eq).

-

Reaction: The reaction mixture is stirred at room temperature or heated to 50-70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

Signaling Pathway Diagram

The Sonogashira coupling reaction proceeds through a catalytic cycle involving the palladium catalyst. The following diagram illustrates the key steps in this pathway.

Caption: The catalytic cycle of the Sonogashira coupling reaction.

A Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential reactivity of 2-((trimethylsilyl)ethynyl)nicotinaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures to provide well-founded predictions and insights for research and development applications.

Core Physical and Chemical Properties

This compound is a functionalized pyridine derivative incorporating a protected alkyne and an aldehyde group. These features make it a valuable building block in medicinal chemistry and materials science. Its key identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NOSi | [1] |

| Molecular Weight | 203.31 g/mol | [1] |

| CAS Number | 222167-42-2 | [1][2] |

| Appearance | Predicted to be a colorless to yellow or brown liquid or low melting solid | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

| Computed Physicochemical Properties | Value | Source |

| Exact Mass | 203.076640573 Da | [3] |

| Topological Polar Surface Area | 30 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Spectral Analysis

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~10.5 | Singlet | Aldehyde proton (-CHO) | Expected to be the most downfield signal due to the deshielding effect of the carbonyl group. |

| ~8.7 | Doublet of doublets | Pyridine H6 | The proton adjacent to the nitrogen and ortho to the aldehyde is expected to be significantly downfield. |

| ~8.0 | Doublet of doublets | Pyridine H4 | The proton ortho to the aldehyde group will be shifted downfield. |

| ~7.4 | Doublet of doublets | Pyridine H5 | The remaining pyridine proton. |

| ~0.3 | Singlet | Trimethylsilyl protons (-Si(CH₃)₃) | The nine equivalent protons of the TMS group will appear as a sharp singlet significantly upfield. For comparison, the TMS protons in similar structures appear around 0.25-0.27 ppm.[8] |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~192 | Aldehyde carbon (-C HO) | The carbonyl carbon is expected in the typical aldehyde region. |

| ~153 | Pyridine C 2-alkyne | The carbon of the pyridine ring attached to the alkyne. |

| ~150 | Pyridine C 6 | The carbon adjacent to the nitrogen. |

| ~137 | Pyridine C 4 | |

| ~130 | Pyridine C 3-aldehyde | The carbon of the pyridine ring attached to the aldehyde. |

| ~128 | Pyridine C 5 | |

| ~104 | Alkyne carbon (-C≡C -Si) | The carbon of the alkyne attached to the silicon atom. In related compounds, this signal appears around 99-103 ppm.[4][9] |

| ~98 | Alkyne carbon (-C ≡C-Si) | The carbon of the alkyne attached to the pyridine ring. In related compounds, this signal appears around 93-99 ppm.[4][9] |

| ~ -0.5 | Trimethylsilyl carbons (-Si(C H₃)₃) | The carbons of the methyl groups on the silicon atom are expected to be upfield. In a similar compound, this signal is at -0.2 ppm.[8] |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |

| ~2960, ~2860 | C-H stretch (aldehyde) | Characteristic C-H stretching of the aldehyde proton. |

| ~2160 | C≡C stretch (alkyne) | The carbon-carbon triple bond stretch is expected in this region. The trimethylsilyl group influences the exact position. |

| ~1700 | C=O stretch (aldehyde) | A strong absorption band characteristic of the carbonyl group in an aromatic aldehyde. The IR spectrum of nicotinaldehyde shows a strong band in this region.[7] |

| ~1580, ~1470 | C=C and C=N stretches (pyridine ring) | Aromatic ring vibrations. |

| ~1250, ~840 | Si-C stretch | Characteristic vibrations of the trimethylsilyl group. The IR spectrum of 2-[(trimethylsilyl)ethynyl]benzaldehyde shows absorptions in these regions.[6] |

Synthesis and Experimental Protocols

A highly plausible and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.

Proposed Synthetic Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure for the synthesis of aryl trimethylsilylacetylenes.[4]

Reactants:

-

2-Chloronicotinaldehyde (or 2-bromonicotinaldehyde)

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloronicotinaldehyde (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Add anhydrous THF and triethylamine to the flask.

-

Add ethynyltrimethylsilane (1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

References

- 1. 222167-42-2|this compound|BLD Pharm [bldpharm.com]

- 2. 222167-42-2(this compound) | Kuujia.com [kuujia.com]

- 3. 5-((Trimethylsilyl)ethynyl)picolinaldehyde | C11H13NOSi | CID 11401448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-(TRIMETHYLSILYL)ETHYNYLBENZALDEHYDE(77123-58-1) 1H NMR [m.chemicalbook.com]

- 6. 2-[(Trimethylsilyl)ethynyl]benzaldehyde | C12H14OSi | CID 2771641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Synthesis and characterization of nicotinaldehyde derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Nicotinaldehyde Derivatives

Introduction

Nicotinaldehyde, also known as 3-pyridinecarboxaldehyde, is a pivotal precursor in the synthesis of a wide array of heterocyclic compounds. Its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse and potent biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and α-glucosidase inhibitory properties.[1][2][3] The pyridine ring, a core component of nicotinaldehyde, is a well-established pharmacophore found in numerous approved drugs. This guide provides a detailed overview of the primary synthetic methodologies for creating nicotinaldehyde derivatives, comprehensive protocols for their characterization, and a summary of their biological significance.

Synthetic Methodologies

The aldehyde functional group of nicotinaldehyde is highly reactive, making it an excellent starting point for various chemical transformations. The most common synthetic routes involve condensation reactions to form new carbon-nitrogen double bonds (imines) or carbon-carbon double bonds.

1. Schiff Base Formation: The most straightforward method for derivatization is the condensation reaction between nicotinaldehyde and a primary amine or hydrazide. This reaction, typically catalyzed by a small amount of acid, yields an imine, commonly known as a Schiff base.[4][5] This method is valued for its simplicity, high yields, and the vast diversity of amines that can be employed, allowing for extensive structure-activity relationship (SAR) studies.

2. Azlactone Synthesis: Nicotinaldehyde can be condensed with hippuric acid in the presence of a dehydrating agent like acetic anhydride and a weak base such as sodium acetate. This reaction proceeds via the Erlenmeyer-Plöchl synthesis to form azlactones (oxazolones), which are important heterocyclic compounds exhibiting a range of biological activities.[1]

3. Suzuki-Miyaura Coupling: For derivatives requiring the formation of a new carbon-carbon bond, particularly the introduction of an aryl or heteroaryl group, the Suzuki-Miyaura coupling is a powerful tool. This palladium-catalyzed cross-coupling reaction typically involves a boronic acid and a halogenated nicotinaldehyde precursor to create biaryl structures.[6]

4. Hantzsch Dihydropyridine Synthesis: Nicotinaldehyde can serve as the aldehyde component in the Hantzsch synthesis of 1,4-dihydropyridines. This multi-component reaction involves condensing the aldehyde with two equivalents of a β-ketoester and an ammonia source. The resulting dihydropyridine derivatives are known for their cardiovascular and other pharmacological activities.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative nicotinaldehyde derivatives.

Protocol 1: General Synthesis of Nicotinaldehyde Schiff Base Derivatives

This protocol describes a standard condensation reaction to form an imine derivative.

Materials:

-

Nicotinaldehyde (1.0 mmol)

-

Substituted primary amine (e.g., 4-chloroaniline) (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

Procedure:

-

Dissolve nicotinaldehyde (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve the selected primary amine (1.0 mmol) in absolute ethanol (10 mL).

-

Add the amine solution to the nicotinaldehyde solution dropwise while stirring.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The solid product will precipitate out of the solution. If no precipitate forms, the solution can be cooled further in an ice bath.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven or air dry.

-

Determine the yield, melting point, and characterize the structure using spectroscopic methods.

Protocol 2: Synthesis of a Nicotinaldehyde-Derived Azlactone

This protocol details the Erlenmeyer-Plöchl synthesis of an azlactone from nicotinaldehyde.[1]

Materials:

-

Nicotinaldehyde (1.0 mmol)

-

Hippuric Acid (1.0 mmol)

-

Sodium Acetate (1.0 mmol)

-

Acetic Anhydride (3.0 mmol)

-

Ethanol

Procedure:

-

To a stirred solution of nicotinaldehyde (1.0 mmol) and hippuric acid (1.0 mmol) in acetic anhydride (3.0 mmol), add sodium acetate (1.0 mmol) at room temperature.[1]

-

Heat the reaction mixture to 90°C and maintain stirring for 15-20 minutes.[1] Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol to the mixture and let it stand overnight to facilitate precipitation.

-

Filter the resulting solid and wash thoroughly with hot water to obtain the pure azlactone product.[1]

-

Dry the product and proceed with characterization.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical flow of synthesis and key reaction pathways.

Caption: General workflow for the synthesis, purification, and characterization of nicotinaldehyde derivatives.

Caption: Reaction pathway for the acid-catalyzed formation of a Schiff base from nicotinaldehyde.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijacskros.com [ijacskros.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Trimethylsilyl Ethynyl Group: A Versatile Tool in Modern Synthesis for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trimethylsilyl (TMS) protected ethynyl group has emerged as an indispensable functional moiety in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique combination of stability, reactivity, and ease of handling has made it a preferred surrogate for the gaseous and highly reactive acetylene. This technical guide provides a comprehensive overview of the reactivity of the TMS-ethynyl group, focusing on its most critical applications, detailed experimental protocols, and quantitative data to inform synthetic strategy and execution.

Core Reactivity and Synthetic Advantages

The synthetic utility of the trimethylsilyl-ethynyl group is primarily derived from its role as a protected terminal alkyne. The bulky TMS group sterically and electronically shields the terminal C-H bond of the acetylene, preventing unwanted side reactions such as oligomerization or polymerization.[1] This protection allows for the selective functionalization of the alkyne at the desired stage of a synthetic sequence. Furthermore, trimethylsilylacetylene is a liquid, which simplifies its handling and measurement compared to gaseous acetylene.[1]

The TMS group can be readily cleaved under mild conditions to reveal the terminal alkyne, which can then participate in a wide array of chemical transformations. This strategic deprotection is a cornerstone of its application in the synthesis of complex molecules.[2]

Key Reactions of the Trimethylsilyl Ethynyl Group

The TMS-protected ethynyl group is a versatile building block that participates in a variety of carbon-carbon bond-forming reactions. The most prominent among these are the Sonogashira coupling and the Glaser-Hay coupling.

Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it stands as one of the most powerful methods for the construction of sp2-sp carbon-carbon bonds.[3] The use of trimethylsilylacetylene in this reaction allows for the introduction of an ethynyl moiety to a wide range of aromatic and vinylic systems.[4]

The general transformation is as follows:

R-X + H-C≡C-Si(CH₃)₃ → R-C≡C-Si(CH₃)₃

Where R is an aryl or vinyl group and X is a halide (I, Br) or triflate.

| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | 100 | 10 | 95 | [5] |

| 3-Iodopyridine | 1-Phenyl-2-(trimethylsilyl)acetylene | Pd(OAc)₂ / P(o-tolyl)₃ | DMF | NaOAc | 100 (MW) | 0.25 | 90 | [4] |

| 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂ / CuI | Acetonitrile | Triethylamine | 135 (MW) | 0.17 | 98 | [6] |

| Aryl Iodides (various) | (Trimethylsilyl)acetylene | MCM-41-2P-Pd(0) / CuI | Piperidine | - | RT | 2 | >95 | [7] |

This protocol is adapted from a representative procedure for the Sonogashira coupling reaction.[5]

Materials:

-

4-Iodotoluene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Sealed tube or round-bottom flask with reflux condenser

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To a sealed tube or a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-iodotoluene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add anhydrous triethylamine (10 mL) to the flask.

-

To the stirred solution, add trimethylsilylacetylene (1.2 mmol) via syringe.

-

Seal the tube or equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methylphenyl)-2-(trimethylsilyl)acetylene.

Glaser-Hay Coupling: Synthesis of Symmetrical Diynes

The Glaser coupling, and its aerobic version, the Hay coupling, are oxidative homocoupling reactions of terminal alkynes to form symmetrical 1,3-diynes.[2][8] The use of TMS-acetylene in a Hay coupling provides a convenient route to 1,4-bis(trimethylsilyl)buta-1,3-diyne, a stable precursor to the parent butadiyne.[8]

The general transformation is as follows:

2 H-C≡C-Si(CH₃)₃ → (CH₃)₃Si-C≡C-C≡C-Si(CH₃)₃

| Alkyne | Catalyst System | Solvent | Base/Ligand | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Trimethylsilylacetylene | CuCl / TMEDA | Acetone | TMEDA | RT | - | ~90 | [8] |

| Phenylacetylene | Cu(OAc)₂ | Pyridine | - | - | - | High | [8] |

This protocol is based on the general procedure for the Hay coupling.[8]

Materials:

-

Trimethylsilylacetylene

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone

-

Oxygen or air supply

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve copper(I) chloride (catalytic amount) and TMEDA in acetone.

-

Bubble oxygen or air through the solution for a few minutes to saturate the solvent.

-

Add trimethylsilylacetylene to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of oxygen or air.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with dilute aqueous acid (e.g., 1M HCl) to remove the copper catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by chromatography or distillation to yield 1,4-bis(trimethylsilyl)buta-1,3-diyne.

Deprotection of the Trimethylsilyl Group

The facile removal of the TMS group is a key feature of its utility. Deprotection can be achieved under a variety of mild conditions, allowing for the unmasking of the terminal alkyne in the presence of other functional groups. The choice of deprotection method often depends on the substrate's sensitivity to acidic or basic conditions.

Fluoride-Mediated Deprotection

Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of the Si-C bond due to the high affinity of fluoride for silicon.[9] This method is generally fast and efficient, proceeding at room temperature.

This protocol is a general procedure for TBAF-mediated desilylation.[9]

Materials:

-

TMS-protected alkyne

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the TMS-protected alkyne (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1 mL, 1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Base-Mediated Deprotection

Mild bases such as potassium carbonate (K₂CO₃) in methanol are also effective for TMS deprotection.[10] This method is often preferred when the substrate is sensitive to fluoride ions.

This protocol is adapted from a literature procedure for base-mediated desilylation.[10]

Materials:

-

TMS-protected alkyne

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

Procedure:

-

Dissolve the TMS-protected alkyne (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

-

Add anhydrous potassium carbonate (0.2 mmol, 0.2 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

To the residue, add water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting terminal alkyne by flash column chromatography.

Comparison of Deprotection Methods

| Reagent | Solvent | Temperature | Typical Time | Yield | Notes | Reference |

| TBAF | THF | 0 °C to RT | 1-2 h | High | Very common, can be problematic for fluoride-sensitive groups. | [9][11] |

| K₂CO₃ | Methanol | RT | 1-4 h | Good to High | Mild conditions, suitable for many functional groups. | [10] |

| CsF | DMF | RT | - | Good | Alternative fluoride source. | [12] |

| AgF | Methanol | RT | - | Good | Effective for more sterically hindered silyl groups like TIPS. |

Applications in Drug Development

The versatility of the TMS-ethynyl group has made it a valuable tool in the synthesis of pharmaceutically active compounds. The ability to construct complex molecular architectures through Sonogashira and other coupling reactions, followed by the potential for further functionalization of the alkyne, is highly advantageous in drug discovery.

The ethynyl group itself is a key pharmacophore in several approved drugs. Its linear geometry can act as a rigid linker or probe, and it can participate in hydrogen bonding and other non-covalent interactions with biological targets. The use of TMS-acetylene provides a safe and efficient way to incorporate this important functional group into drug candidates.[1]

Furthermore, the resulting terminal alkynes from deprotection are key precursors for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation, drug delivery, and the synthesis of complex bioactive molecules.

Conclusion

The trimethylsilyl protected ethynyl group is a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile platform for the construction of complex molecules. Its stability, ease of handling, and the mild conditions required for its deprotection make it an ideal reagent for a wide range of applications, particularly in the demanding field of drug development. A thorough understanding of its reactivity and the associated experimental protocols is essential for any scientist working at the forefront of medicinal chemistry and pharmaceutical sciences.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.org [mdpi.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glaser coupling - Wikipedia [en.wikipedia.org]

- 9. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 12. scielo.org.mx [scielo.org.mx]

The Versatile Building Block: A Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-((trimethylsilyl)ethynyl)nicotinaldehyde, a key building block in modern organic synthesis. Its unique trifunctional nature, possessing an aldehyde, a protected alkyne, and a pyridine ring, makes it a highly valuable precursor for the construction of complex heterocyclic scaffolds and functionalized molecules with potential applications in medicinal chemistry and materials science.

Core Properties and Synthesis

Chemical Structure and Properties:

This compound is a solid at room temperature with the chemical formula C₁₁H₁₃NOSi and a molecular weight of 203.31 g/mol . The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for selective reactions at the aldehyde or pyridine nitrogen. This protecting group can be readily removed under mild conditions to liberate the terminal alkyne for further transformations.

| Property | Value |

| CAS Number | 222167-42-2 |

| Molecular Formula | C₁₁H₁₃NOSi |

| Molecular Weight | 203.31 g/mol |

Synthesis via Sonogashira Coupling:

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction involves the coupling of a 2-halonicotinaldehyde (typically 2-chloro- or 2-iodonicotinaldehyde) with trimethylsilylacetylene.

Detailed Experimental Protocol (Adapted from a general Sonogashira coupling procedure):

A detailed experimental protocol for a representative Sonogashira coupling is provided below. Note that optimization of reaction conditions may be necessary to achieve the best results.

| Step | Procedure |

| 1. Reactant Preparation | To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloronicotinaldehyde (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (0.04-0.10 eq). |

| 2. Solvent and Reagent Addition | Add a suitable solvent, typically an amine base like triethylamine or a mixture of a polar aprotic solvent like DMF or THF with an amine. Then, add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture. |

| 3. Reaction Execution | Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for a period of 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). |

| 4. Work-up | Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. |

| 5. Purification | Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound. |

Predicted Spectroscopic Data:

Based on analogous compounds, the following spectroscopic characteristics are predicted for this compound.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3-10.5 (s, 1H, CHO), 8.6-8.7 (d, 1H, Py-H), 7.8-7.9 (d, 1H, Py-H), 7.3-7.4 (dd, 1H, Py-H), 0.2-0.3 (s, 9H, Si(CH₃)₃) ppm. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~192 (CHO), ~153 (C-N), ~150 (C-H), ~138 (C-H), ~128 (C-C≡), ~125 (C-H), ~103 (C≡CSi), ~99 (C≡CSi), -0.1 (Si(CH₃)₃) ppm. |

| IR (KBr) | ν ~2960, 2890 (C-H, TMS), ~2160 (C≡C), ~1700 (C=O, aldehyde), ~1580, 1460 (C=C, C=N, pyridine ring) cm⁻¹. |

| Mass Spectrometry (EI) | m/z (%) = 203 (M⁺), 188 (M⁺ - CH₃), 175 (M⁺ - C₂H₄), 73 (Si(CH₃)₃⁺). |

Role as a Building Block in Organic Synthesis

The aldehyde and the TMS-protected alkyne functionalities of this compound allow for a wide range of synthetic transformations, making it a versatile precursor for the synthesis of various heterocyclic systems.

A. Desilylation and Further Reactions of the Alkyne:

The TMS group can be easily removed using mild bases like potassium carbonate in methanol or fluoride sources such as tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne, 2-ethynylnicotinaldehyde. This terminal alkyne can then undergo a variety of reactions, including:

-

Further Sonogashira Couplings: To introduce different aryl or vinyl substituents.

-

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Cycloaddition Reactions: Such as [3+2] cycloadditions to generate various five-membered heterocycles.

-

Oxidative Couplings: Like the Glaser or Hay coupling to form diynes.

B. Reactions of the Aldehyde Group:

The aldehyde functionality can participate in a wide array of classical carbonyl chemistry reactions, including:

-

Wittig Reaction: To form alkenes.

-

Reductive Amination: To synthesize secondary and tertiary amines.

-

Grignard and Organolithium Additions: To generate secondary alcohols.

-

Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems.

C. Tandem and Multicomponent Reactions:

The presence of both the aldehyde and the alkyne allows for the design of tandem or multicomponent reactions to construct complex polycyclic and heterocyclic systems in a single step. For instance, a reaction involving a nucleophilic attack on the aldehyde followed by an intramolecular cyclization onto the alkyne is a powerful strategy for the synthesis of fused pyridine derivatives.

Applications in Drug Development and Materials Science

The pyridine scaffold is a ubiquitous feature in many pharmaceuticals and bioactive molecules. The ability to readily introduce diverse functionality through the alkyne and aldehyde handles of this compound makes it an attractive starting material for the synthesis of novel drug candidates. The resulting complex heterocyclic structures can be screened for a variety of biological activities.

In materials science, the rigid, linear nature of the ethynylpyridine unit can be exploited in the synthesis of conjugated polymers and organic materials with interesting photophysical and electronic properties. The nitrogen atom in the pyridine ring can also be used to coordinate with metal centers, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers.

Conclusion

This compound is a versatile and powerful building block in organic synthesis. Its straightforward synthesis via the Sonogashira coupling and the orthogonal reactivity of its functional groups provide chemists with a valuable tool for the efficient construction of a wide range of complex molecules. The potential applications of its derivatives in drug discovery and materials science continue to drive interest in this and related compounds. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this important molecule.

Stability and Storage of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-((Trimethylsilyl)ethynyl)nicotinaldehyde, a key building block in pharmaceutical and organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and development activities. This document outlines potential degradation pathways, recommended storage protocols, and a framework for conducting stability studies based on established international guidelines.

Compound Overview

This compound is a bifunctional molecule featuring a pyridine ring, an aldehyde group, and a trimethylsilyl-protected alkyne. This unique combination of functional groups makes it a versatile reagent in cross-coupling reactions and the synthesis of complex heterocyclic compounds. However, these same functional groups can also be susceptible to degradation under certain environmental conditions.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to maintain the integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. Some suppliers also indicate that cold-chain transportation is necessary.[1] |

| Atmosphere | Sealed in a dry environment | To protect against hydrolysis of the trimethylsilyl group and potential oxidation of the aldehyde. |

| Light | Protect from light | To prevent potential photolytic degradation. |

| Ventilation | Store in a well-ventilated area | General good laboratory practice for handling chemical reagents. |

Potential Degradation Pathways

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

Caption: A logical workflow for the stability assessment of this compound.

Hydrolysis

The trimethylsilyl (TMS) group is known to be labile under both acidic and basic conditions, leading to desilylation. This would yield 2-ethynylnicotinaldehyde. The rate of this hydrolysis is dependent on the pH and temperature.

Oxidation

The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 2-((trimethylsilyl)ethynyl)nicotinic acid. Oxidizing agents or prolonged exposure to air could facilitate this degradation. Furthermore, the pyridine nitrogen can be oxidized to an N-oxide.

Photodegradation

Aromatic aldehydes and pyridine derivatives can be sensitive to light. Exposure to UV or visible light may lead to complex degradation pathways and the formation of impurities.

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for new drug substances.[2][3][4][5][6] The primary goal is to develop a stability-indicating analytical method and to determine a re-test period.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to establish the specificity of the analytical method.[7][8][9][10]

Objective: To generate degradation products and validate the stability-indicating nature of the analytical method.

Experimental Setup:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize the solution before analysis. |

| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |

Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate). Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants absorb. LC-MS can be used for the identification of degradation products.

The workflow for a forced degradation study is illustrated in the following diagram.

Caption: A flowchart illustrating the experimental workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is established, long-term and accelerated stability studies should be conducted on at least three primary batches to establish a re-test period.[11][12][13][14]

Storage Conditions (as per ICH Q1A(R2)):

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency:

| Study Type | Testing Points |

| Long-Term | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 0, 3, 6 months |

Parameters to be Tested:

-

Appearance

-

Assay

-

Purity (presence of degradation products)

-

Water content (if applicable)

Summary and Conclusion

This compound is a valuable chemical intermediate that requires careful handling and storage to ensure its stability. The primary recommended storage condition is refrigeration at 2-8°C in a dry, dark environment. The main potential degradation pathways include hydrolysis of the trimethylsilyl group and oxidation of the aldehyde. A systematic stability testing program, following ICH guidelines, is necessary to fully characterize the stability profile and to establish a re-test period for this compound. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their applications.

References

- 1. 222167-42-2|this compound|BLD Pharm [bldpharm.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. ICH Official web site : ICH [ich.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpp.com [ijrpp.com]

- 10. asianjpr.com [asianjpr.com]

- 11. fdaghana.gov.gh [fdaghana.gov.gh]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. qlaboratories.com [qlaboratories.com]

- 14. rwandafda.gov.rw [rwandafda.gov.rw]

Commercial availability and suppliers of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a substituted pyridine derivative characterized by the presence of a trimethylsilyl-protected ethynyl group at the 2-position and a formyl (aldehyde) group at the 3-position of the pyridine ring. This compound belongs to the class of silylated acetylenic aldehydes, which are versatile building blocks in organic synthesis. The trimethylsilyl group serves as a protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule. The aldehyde functionality and the alkyne moiety make it a potentially valuable precursor for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Commercial Availability and Suppliers

This compound is available from commercial suppliers as a research chemical. It is important to note that this compound is intended for research and development purposes only.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| BLD Pharm[1] | 222167-42-2 | C₁₁H₁₃NOSi | 203.31 g/mol | Varies by batch | Often requires cold-chain transportation. |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 222167-42-2 | BLD Pharm[1] |

| Molecular Formula | C₁₁H₁₃NOSi | BLD Pharm[1] |

| Molecular Weight | 203.31 g/mol | BLD Pharm[1] |

| IUPAC Name | 2-((trimethylsilyl)ethynyl)pyridine-3-carbaldehyde | - |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Sonogashira Coupling

The synthesis of this compound would likely involve the coupling of a 2-halo-3-nicotinaldehyde (where the halogen is typically bromine or iodine) with trimethylsilylacetylene.

Caption: Proposed Sonogashira coupling for the synthesis of this compound.

General Experimental Protocol for Sonogashira Coupling (Hypothetical)

Disclaimer: The following is a general, hypothetical protocol based on known Sonogashira reaction conditions and has not been specifically optimized for the synthesis of this compound. Researchers should conduct their own optimization and safety assessments.

Materials:

-

2-Bromo-3-nicotinaldehyde (or 2-Iodo-3-nicotinaldehyde)

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous solvent (e.g., Toluene, THF, or DMF)

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-halonicotinaldehyde, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base, and stir the mixture until all solids are dissolved.

-

Slowly add trimethylsilylacetylene to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated, and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by extraction and purification of the product, usually by column chromatography.

Applications in Research and Drug Discovery

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities, involvement in signaling pathways, or direct applications in drug discovery programs for this compound.

While no specific data exists for this compound, the structural motifs present suggest potential areas of investigation for researchers:

-

Scaffold for Library Synthesis: The aldehyde and the protected alkyne functionalities provide two reactive handles for further chemical modifications, making it a suitable starting material for the synthesis of a library of diverse pyridine-based compounds.

-

Precursor to Biologically Active Molecules: Pyridine and alkyne moieties are present in numerous biologically active compounds and approved drugs. This molecule could serve as a key intermediate in the synthesis of novel therapeutic agents.

Signaling Pathways and Logical Relationships

As there is no available data on the biological effects of this compound, no signaling pathway diagrams can be constructed at this time. The logical relationship for its utility is primarily as a chemical building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a valuable building block in medicinal chemistry and materials science. The presence of the reactive aldehyde and the protected alkyne functionalities on a pyridine scaffold makes it a versatile precursor for the synthesis of a wide range of complex molecules, including potential therapeutic agents and functional organic materials. The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This application note provides a detailed protocol for the synthesis of this compound via a palladium and copper-catalyzed Sonogashira coupling reaction.

Reaction Scheme

The synthesis of this compound is achieved by the Sonogashira coupling of a 2-halonicotinaldehyde (e.g., 2-chloro- or 2-bromonicotinaldehyde) with trimethylsilylacetylene (TMSA). The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, like copper(I) iodide (CuI), in the presence of a base, commonly an amine such as triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent or co-solvent.

General Reaction:

Where X can be Cl, Br, or I.

Data Presentation

The following tables summarize the key reactants and the expected product characteristics for the synthesis of this compound.

Table 1: Reactant Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | Starting Material |

| 2-Bromonicotinaldehyde | C₆H₄BrNO | 186.01 | Starting Material |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | Alkyne Source |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Palladium Catalyst |

| Copper(I) Iodide | CuI | 190.45 | Co-catalyst |

| Triethylamine | C₆H₁₅N | 101.19 | Base/Solvent |

Table 2: Product Characterization

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | 222167-42-2 | C₁₁H₁₃NOSi | 203.31 | Off-white to yellow solid |

Table 3: Spectroscopic Data (Expected)

| Spectroscopy | Expected Chemical Shifts / m/z |

| ¹H NMR (CDCl₃) | δ 10.1-10.3 (s, 1H, CHO), 8.6-8.7 (d, 1H, pyridine-H), 7.8-8.0 (d, 1H, pyridine-H), 7.3-7.5 (dd, 1H, pyridine-H), 0.2-0.3 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ 191-193 (CHO), 152-154 (C), 140-142 (CH), 135-137 (CH), 128-130 (C), 125-127 (CH), 103-105 (C≡C), 99-101 (C≡C), -0.1-0.1 (Si(CH₃)₃) |

| Mass Spec (EI) | m/z (%): 203 (M⁺), 188 ([M-CH₃]⁺), 173 ([M-2CH₃]⁺) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocols

This protocol is adapted from established Sonogashira coupling procedures for similar pyridine derivatives. Researchers should optimize conditions as needed for their specific setup and scale.

Materials:

-

2-Bromonicotinaldehyde (1.0 eq)

-

Trimethylsilylacetylene (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add 2-bromonicotinaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine and anhydrous tetrahydrofuran (a typical solvent ratio is 2:1 TEA:THF). Stir the mixture at room temperature for 15 minutes.

-

Addition of Alkyne: Using a syringe, add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as an off-white to yellow solid.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Development and Research

The this compound scaffold is of significant interest in drug discovery for several reasons:

-

Pyridine Ring: The pyridine moiety is a common feature in many biologically active compounds and approved drugs, often involved in hydrogen bonding and other key interactions with biological targets.

-

Aldehyde Group: The aldehyde functionality serves as a versatile handle for further chemical modifications, such as reductive amination to introduce diverse amine-containing substituents, or as a precursor for the synthesis of various heterocyclic systems.

-

Ethynyl Group: The trimethylsilyl-protected alkyne can be readily deprotected to a terminal alkyne, which can then be utilized in a variety of subsequent coupling reactions (e.g., click chemistry, further Sonogashira couplings) to build more complex molecular architectures. This allows for the late-stage functionalization of drug candidates, a valuable strategy in medicinal chemistry.

This synthetic intermediate can be employed in the development of kinase inhibitors, receptor agonists or antagonists, and other potential therapeutic agents where a rigid, functionalized pyridine core is desired.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts and their reagents can be toxic and should be handled with care.

-

Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound. The provided protocol offers a solid foundation for researchers to produce this valuable building block for applications in drug discovery and materials science. Careful execution of the experimental procedure and adherence to safety guidelines are essential for a successful and safe synthesis.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-((Trimethylsilyl)ethynyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-((trimethylsilyl)ethynyl)nicotinaldehyde in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a pyridine core with strategically placed aldehyde and protected alkyne functionalities, offers a gateway to a diverse range of complex heterocyclic molecules of interest in medicinal chemistry and materials science.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sonogashira coupling of a halogenated nicotinaldehyde with trimethylsilylacetylene. The following protocol is a representative example based on established procedures for similar substrates.

Experimental Protocol: Sonogashira Coupling for Synthesis

Materials:

-

2-chloro-3-formylpyridine (or 2-bromo-3-formylpyridine)

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 2-chloro-3-formylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous toluene and triethylamine (3.0 eq).

-

To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise.

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Sonogashira Coupling of 2-Ethynylnicotinaldehyde (from in situ desilylation)

The trimethylsilyl (TMS) group can be readily removed in situ to generate a terminal alkyne, which can then participate in a subsequent Sonogashira coupling with various aryl or vinyl halides. This one-pot, two-step sequence is a powerful strategy for the synthesis of unsymmetrical diarylacetylenes and other conjugated systems.

Representative Quantitative Data: Sonogashira Coupling

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | TEA | THF | 65 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Cs₂CO₃ | DMF | 80 | 8 | 78 |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 72 |

| 4 | Vinyl bromide | Pd(dba)₂ (3) | AsPh₃ (6) | DIPA | Toluene | 50 | 24 | 65 |

Disclaimer: The data presented are representative examples based on Sonogashira couplings of similar 2-alkynylpyridine derivatives.

Experimental Protocol: One-Pot Desilylation and Sonogashira Coupling

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a Schlenk flask under an argon atmosphere.

-

Add TBAF (1.1 eq) dropwise at room temperature and stir for 30 minutes to effect desilylation.

-

To this solution, add the aryl halide (1.2 eq), Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

-

Heat the reaction mixture to 65 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired coupled product.

Suzuki-Miyaura Coupling

While the alkyne moiety itself is not directly involved in the Suzuki-Miyaura coupling, the presence of a halogen on the pyridine ring of a 2-alkynylnicotinaldehyde derivative would allow for the introduction of aryl or vinyl substituents at that position. For this application, a 2-((trimethylsilyl)ethynyl)-X-nicotinaldehyde (where X is Br or I at positions 4, 5, or 6) would be the starting material.

Representative Quantitative Data: Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Halogen Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | 5-Bromo | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene/H₂O | 90 | 92 |

| 2 | 4-Methoxyphenylboronic acid | 6-Chloro | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |

| 3 | Thiophene-2-boronic acid | 5-Iodo | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | DME/H₂O | 80 | 85 |

| 4 | Vinylboronic acid pinacol ester | 4-Bromo | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | THF/H₂O | 70 | 75 |

Disclaimer: The data presented are representative examples based on Suzuki-Miyaura couplings of similar substituted pyridines.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-((Trimethylsilyl)ethynyl)-5-bromonicotinaldehyde

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., Toluene and Water)

Procedure:

-

In a round-bottom flask, combine 2-((trimethylsilyl)ethynyl)-5-bromonicotinaldehyde (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

-

Add Pd(PPh₃)₄ (0.04 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction to 90 °C under an argon atmosphere and stir vigorously for 12-16 hours.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Stille Coupling

Similar to the Suzuki-Miyaura coupling, the Stille reaction can be employed to functionalize a halogenated derivative of this compound using organostannane reagents. The Stille reaction is known for its tolerance of a wide range of functional groups.[1][2][3]

Representative Quantitative Data: Stille Coupling

| Entry | Organostannane | Halogen Position | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | 5-Iodo | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 89 |

| 2 | Tributyl(vinyl)stannane | 6-Bromo | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | CuI (10) | NMP | 80 | 82 |

| 3 | 2-(Tributylstannyl)thiophene | 5-Bromo | PdCl₂(PPh₃)₂ (4) | - | - | DMF | 100 | 76 |

| 4 | (E)-1-Hexenyltributylstannane | 4-Iodo | AsPh₃PdCl₂ | - | LiCl | THF | 65 | 70 |

Disclaimer: The data presented are representative examples based on Stille couplings of similar substituted pyridines.

Experimental Protocol: Stille Coupling

Materials:

-

2-((Trimethylsilyl)ethynyl)-5-iodonicotinaldehyde

-

Organostannane (e.g., tributyl(phenyl)stannane)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a Schlenk flask, add 2-((trimethylsilyl)ethynyl)-5-iodonicotinaldehyde (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous toluene via syringe, followed by tributyl(phenyl)stannane (1.2 eq).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Cool the mixture, dilute with diethyl ether, and quench with an aqueous solution of KF. Stir vigorously for 1 hour.

-

Filter the resulting precipitate and separate the organic layer.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify by column chromatography.

Heck Reaction

The Heck reaction would involve the coupling of a halogenated this compound with an alkene to introduce a substituted vinyl group onto the pyridine ring. The reaction typically requires a palladium catalyst and a base.[4][5][6]

Representative Quantitative Data: Heck Reaction

| Entry | Alkene | Halogen Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | 5-Bromo | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 80 |

| 2 | n-Butyl acrylate | 6-Iodo | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 75 |

| 3 | Cyclohexene | 5-Bromo | Pd₂(dba)₃ (2) | PPh₃ (8) | NaOAc | DMA | 120 | 65 |

| 4 | 4-Vinylpyridine | 4-Bromo | Pd(OAc)₂ (2) | - | DBU | NMP | 110 | 70 |

Disclaimer: The data presented are representative examples based on Heck reactions of similar substituted pyridines.

Experimental Protocol: Heck Reaction

Materials:

-

2-((Trimethylsilyl)ethynyl)-5-bromonicotinaldehyde

-

Alkene (e.g., styrene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., P(o-tolyl)₃)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

In a sealed tube, combine 2-((trimethylsilyl)ethynyl)-5-bromonicotinaldehyde (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).

-

Add anhydrous DMF, triethylamine (2.0 eq), and styrene (1.5 eq).

-

Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles

Caption: General catalytic cycle for the Sonogashira reaction.

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Caption: General catalytic cycle for the Stille reaction.

Caption: General catalytic cycle for the Heck reaction.

Experimental Workflow

Caption: General experimental workflow for cross-coupling.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]